molecular formula C27H34O15 B1245794 Phloretin 3',5'-Di-C-glucoside

Phloretin 3',5'-Di-C-glucoside

Cat. No.: B1245794
M. Wt: 598.5 g/mol
InChI Key: WAWHTTXPRUWFCZ-DBGLWBBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phloretin 3’,5’-Di-C-glucoside is a dihydrochalcone, a type of flavonoid, characterized by the presence of two glucose molecules attached to the phloretin backbone. It is a naturally occurring compound found in various fruits, particularly apples. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Phloretin 3’,5’-Di-C-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard and a synthetic precursor in various chemical studies.

    Biology: The compound exhibits significant antimicrobial activity, making it useful in studies involving bacterial and fungal pathogens.

    Medicine: Due to its anti-inflammatory, antioxidant, and anticancer properties, Phloretin 3’,5’-Di-C-glucoside is investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the food industry for its potential health benefits and as a natural preservative

Preparation Methods

Synthetic Routes and Reaction Conditions

Phloretin 3’,5’-Di-C-glucoside can be synthesized through several chemical routes. One common method involves the glycosylation of phloretin using glucose donors in the presence of catalysts. The reaction typically requires controlled temperatures and pH conditions to ensure the selective attachment of glucose molecules at the 3’ and 5’ positions .

Industrial Production Methods

Industrial production of Phloretin 3’,5’-Di-C-glucoside often involves biocatalytic processes using enzymes such as glycosyltransferases. These enzymes facilitate the transfer of glucose from activated sugar donors to phloretin, resulting in the formation of the di-C-glucoside derivative. This method is preferred for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phloretin 3’,5’-Di-C-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters and ethers. These products often retain the biological activity of the parent compound, making them valuable for further research and applications .

Mechanism of Action

Phloretin 3’,5’-Di-C-glucoside exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Phloretin 3’,5’-Di-C-glucoside is unique among dihydrochalcones due to its dual glucose attachment, which enhances its solubility and bioavailability. Similar compounds include:

Phloretin 3’,5’-Di-C-glucoside stands out due to its enhanced solubility and bioavailability, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C27H34O15

Molecular Weight

598.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one

InChI

InChI=1S/C27H34O15/c28-7-12-17(32)22(37)24(39)26(41-12)15-19(34)14(11(31)6-3-9-1-4-10(30)5-2-9)20(35)16(21(15)36)27-25(40)23(38)18(33)13(8-29)42-27/h1-2,4-5,12-13,17-18,22-30,32-40H,3,6-8H2/t12-,13-,17-,18-,22+,23+,24-,25-,26+,27+/m1/s1

InChI Key

WAWHTTXPRUWFCZ-DBGLWBBTSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phloretin 3',5'-Di-C-glucoside
Reactant of Route 2
Phloretin 3',5'-Di-C-glucoside
Reactant of Route 3
Phloretin 3',5'-Di-C-glucoside
Reactant of Route 4
Phloretin 3',5'-Di-C-glucoside
Reactant of Route 5
Phloretin 3',5'-Di-C-glucoside
Reactant of Route 6
Phloretin 3',5'-Di-C-glucoside

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